
tert-Butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate
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Overview
Description
tert-Butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate: is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core structure with a tert-butyl ester group, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Ester Group: The tert-butyl ester group can be introduced through esterification reactions. This can be achieved by reacting the quinoline derivative with tert-butyl alcohol and an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
High-throughput synthesis: Using automated systems to increase the efficiency and yield of the synthesis.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Utilizing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Various functionalized quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential activity against various biological targets. Quinoline derivatives are known for their diverse pharmacological properties, including:
- Antimicrobial Activity : Quinoline derivatives have been studied for their ability to inhibit bacterial growth and may serve as templates for developing new antibiotics.
- Anticancer Properties : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation by interacting with DNA topoisomerases and other cellular targets .
Biological Studies
Research indicates that compounds related to tert-butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate may modulate biological pathways:
- Enzyme Inhibition : Similar quinoline derivatives have been reported to interact with various enzymes, potentially leading to therapeutic effects in diseases such as cancer and neurodegenerative disorders .
- Neuroscience Applications : The compound may be investigated for its effects on neuronal nitric oxide synthase (nNOS), which is implicated in several neurological conditions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate involves its interaction with molecular targets, such as enzymes or receptors. The quinoline core can bind to these targets, modulating their activity and leading to various biological effects. The ester group may influence the compound’s solubility, stability, and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar core structure.
2-Quinolone: A derivative with a carbonyl group at the 2-position.
tert-Butyl 2-(quinolin-2-yl)acetate: A similar compound with a different substitution pattern.
Uniqueness
Structural Features: The presence of both the tert-butyl ester group and the 2-oxo-3,4-dihydroquinoline moiety makes this compound unique.
Biological Activity: Its specific substitution pattern may lead to distinct biological activities compared to other quinoline derivatives.
Biological Activity
tert-Butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate (CAS Number: 1441422-03-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₅H₁₉NO₃
- Molecular Weight : 261.32 g/mol
- Structure : The compound features a quinoline moiety which is known for various biological activities.
The biological activity of this compound can be attributed to its structural characteristics, particularly the presence of the quinoline ring. Quinoline derivatives have been studied for their ability to interact with various biological targets:
- Antimicrobial Activity : Quinoline derivatives often exhibit antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial growth by disrupting cell wall synthesis or interfering with DNA replication.
- Antitumor Activity : Some studies suggest that quinoline derivatives may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
- Anti-inflammatory Properties : Compounds containing quinoline structures have also been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways.
Antimicrobial Studies
A study investigating the antimicrobial properties of related quinoline derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated inhibition zones of 14.8 mm against Staphylococcus aureus and 16.1 mm against Escherichia coli at higher concentrations . While specific data on this compound is limited, it is reasonable to hypothesize similar antimicrobial efficacy based on structural analogies.
Antitumor Activity
Research on the structure-activity relationship (SAR) of quinoline derivatives has revealed that modifications to the quinoline ring can enhance antitumor activity. For example, certain derivatives were shown to significantly inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Although direct studies on this compound are sparse, its structural similarity to effective antitumor agents suggests potential in this area.
Case Study 1: Antimicrobial Efficacy
In a comparative study of various quinoline derivatives, compounds structurally similar to this compound were tested against common pathogens. The results indicated that modifications in the substituents significantly affected their antibacterial potency. The study concluded that further exploration into the SAR could yield promising candidates for antibiotic development .
Case Study 2: Anticancer Potential
Another investigation focused on a series of quinoline-based compounds assessed for their anticancer properties. The findings revealed that specific substitutions enhanced cytotoxicity against breast cancer cell lines, suggesting a pathway for developing new therapeutic agents based on the quinoline scaffold .
Properties
IUPAC Name |
tert-butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)10-16-12-7-5-4-6-11(12)8-9-13(16)17/h4-7H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHECIGSCEKOMNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)CCC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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